L-Octanoilcarnitina

Descripción general

Descripción

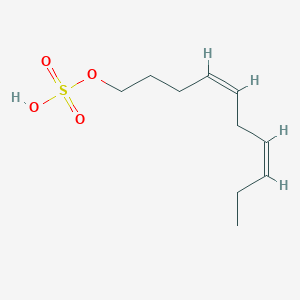

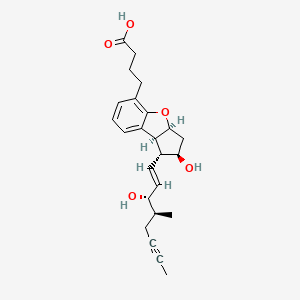

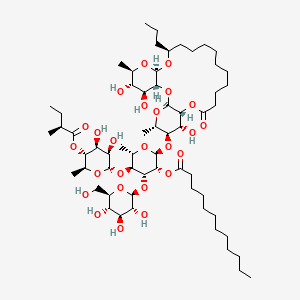

L-Octanoilcarnitina: es una forma fisiológicamente activa de octanoilcarnitina, que es un éster de carnitina y ácido octanoico. La carnitina es un derivado de aminoácido que desempeña un papel crucial en el metabolismo energético, particularmente en el transporte de ácidos grasos de cadena larga a la matriz mitocondrial para su posterior β-oxidación . La this compound se detecta en la deficiencia de la deshidrogenasa de acil-CoA de cadena media (MCAD) y se ha estudiado por su potencial como biomarcador en diversas afecciones médicas .

Aplicaciones Científicas De Investigación

Química: La L-Octanoilcarnitina se utiliza como estándar en química analítica para la cuantificación de acilcarnitinas en muestras biológicas utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) .

Biología: En la investigación biológica, la this compound se estudia por su papel en el metabolismo de los ácidos grasos y su potencial como biomarcador para trastornos metabólicos como la deficiencia de MCAD .

Medicina: La this compound se ha investigado como un posible biomarcador para el diagnóstico temprano del cáncer de mama y las enfermedades cardiovasculares . También se estudia por su papel en la cardiomiopatía diabética y sus efectos sobre el metabolismo lipídico .

Industria: En la industria farmacéutica, la this compound se utiliza en el desarrollo de ensayos de diagnóstico y agentes terapéuticos dirigidos a trastornos metabólicos .

Direcciones Futuras

Higher levels of L-Octanoylcarnitine were found to be protective factors for breast cancer, whereas increased C4 levels were a risk factor for the disease . L-carnitine has been suggested to treat many oxidative stress-related conditions, such as heart failure, angina, and weight loss . Supplementation of specific carnitine compounds (e.g., C3DC, C10:1, and C10:2) can be potential therapeutic and/or prevention strategies for breast cancer following validation of these findings in human trials .

Mecanismo De Acción

La L-Octanoilcarnitina ejerce sus efectos participando en el transporte de ácidos grasos a la matriz mitocondrial para la β-oxidación. Actúa como una molécula transportadora, facilitando la transferencia de ácido octanoico a las mitocondrias, donde se somete a β-oxidación para producir energía. Los objetivos moleculares involucrados incluyen las aciltransferasas de carnitina y las proteínas de transporte de la membrana mitocondrial .

Análisis Bioquímico

Biochemical Properties

L-Octanoylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with several enzymes and proteins, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the initial step in the β-oxidation of medium-chain fatty acids . The interaction between L-Octanoylcarnitine and MCAD is essential for the proper breakdown of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production .

Cellular Effects

L-Octanoylcarnitine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the levels of free fatty acids and triglycerides in cells, thereby impacting lipid metabolism . Additionally, L-Octanoylcarnitine has been associated with changes in arterial stiffness and cardiovascular health, particularly in overweight individuals . These effects are mediated through its role in fatty acid oxidation and energy production.

Molecular Mechanism

At the molecular level, L-Octanoylcarnitine exerts its effects by binding to specific enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for MCAD, facilitating the β-oxidation of medium-chain fatty acids . This process generates acetyl-CoA, which is further utilized in the citric acid cycle for ATP production. Additionally, L-Octanoylcarnitine may influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Octanoylcarnitine can vary over time. Studies have shown that the stability and degradation of L-Octanoylcarnitine can impact its efficacy in biochemical assays . Long-term exposure to L-Octanoylcarnitine has been associated with changes in cellular function, including alterations in lipid metabolism and energy production . These temporal effects are crucial for understanding the compound’s role in metabolic processes.

Dosage Effects in Animal Models

The effects of L-Octanoylcarnitine vary with different dosages in animal models. At lower doses, L-Octanoylcarnitine has been shown to enhance fatty acid oxidation and improve energy metabolism . At higher doses, it may lead to toxic effects, including mitochondrial dysfunction and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the concentration of L-Octanoylcarnitine for therapeutic applications.

Metabolic Pathways

L-Octanoylcarnitine is involved in several metabolic pathways, primarily related to fatty acid oxidation. It interacts with enzymes such as MCAD and carnitine palmitoyltransferase I (CPT1), which facilitate the transport and breakdown of fatty acids . The metabolic flux of L-Octanoylcarnitine is crucial for maintaining energy homeostasis and preventing the accumulation of toxic intermediates .

Transport and Distribution

Within cells, L-Octanoylcarnitine is transported and distributed by specific transporters and binding proteins. It is primarily transported into the mitochondria by carnitine-acylcarnitine translocase (CACT), where it undergoes β-oxidation . The distribution of L-Octanoylcarnitine within tissues is influenced by its interaction with various binding proteins, which facilitate its uptake and utilization .

Subcellular Localization

L-Octanoylcarnitine is predominantly localized in the mitochondria, where it plays a critical role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper transport to the mitochondria . This localization is essential for its function in energy production and lipid metabolism.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La L-Octanoilcarnitina se puede sintetizar mediante la esterificación de la carnitina con ácido octanoico. La reacción normalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener this compound pura .

Métodos de producción industrial: En entornos industriales, la producción de this compound puede implicar síntesis enzimática utilizando lipasas o esterasas para catalizar la reacción de esterificación. Este método ofrece mayor especificidad y rendimiento en comparación con la síntesis química. El proceso implica el uso de enzimas inmovilizadas y reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La L-Octanoilcarnitina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar los ácidos carboxílicos y cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo octanoilo por otros grupos acilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) en condiciones anhidras.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en presencia de una base como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃).

Productos principales:

Oxidación: Ácidos carboxílicos y cetonas.

Reducción: Alcoholes.

Sustitución: Diversos derivados de acilo dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos similares:

Acetilcarnitina: Un éster de carnitina y ácido acético, involucrado en el transporte de grupos acetilo a las mitocondrias.

Palmitoilcarnitina: Un éster de carnitina y ácido palmítico, involucrado en el transporte de ácidos grasos de cadena larga a las mitocondrias.

Hexanoilcarnitina: Un éster de carnitina y ácido hexanoico, similar a la L-Octanoilcarnitina pero con una cadena acilo más corta.

Singularidad: La this compound es única debido a su longitud de cadena media, que le permite ser transportada y metabolizada de manera eficiente en las mitocondrias. Esta propiedad la convierte en un biomarcador valioso para los trastornos metabólicos y un posible agente terapéutico para afecciones que involucran un metabolismo de ácidos grasos deteriorado .

Propiedades

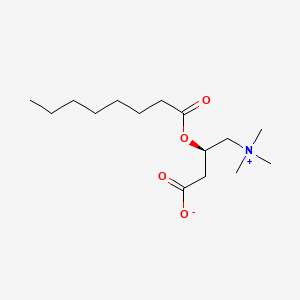

IUPAC Name |

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948094 | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25243-95-2 | |

| Record name | (-)-Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.